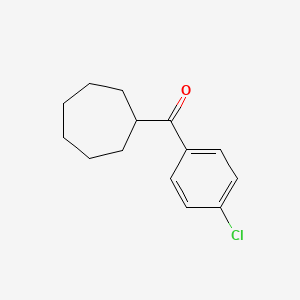

(4-Chlorophenyl)(cycloheptyl)methanone

Description

(4-Chlorophenyl)(cycloheptyl)methanone is a ketone derivative featuring a 4-chlorophenyl group and a cycloheptyl moiety. Its synthesis typically involves Friedel-Crafts acylation or analogous methods, where cycloheptyl carbonyl chloride reacts with chlorobenzene derivatives. The cycloheptyl group introduces conformational flexibility, while the 4-chlorophenyl ring contributes to electronic effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

(4-chlorophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAUZNRGVDSNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzene is reacted with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Lewis acid.

Industrial Production Methods: On an industrial scale, the production of (4-Chlorophenyl)(cycloheptyl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

(4-Chlorophenyl)(cycloheptyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Chlorobenzoic acid or 4-Chlorophenyl cycloheptanone.

Reduction: 4-Chlorophenyl cycloheptanol.

Substitution: 4-Hydroxyphenyl cycloheptanone or 4-Aminophenyl cycloheptanone.

Scientific Research Applications

(4-Chlorophenyl)(cycloheptyl)methanone: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(cycloheptyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Substituents/R Groups | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(cycloheptyl)methanone | Cycloheptyl, 4-chlorophenyl | C₁₄H₁₅ClO | 234.72 | Not reported | Flexible cycloheptyl ring; moderate lipophilicity |

| (4-Chlorophenyl)(cyclopropyl)methanone | Cyclopropyl, 4-chlorophenyl | C₁₀H₉ClO | 180.63 | Not reported | High ring strain; increased reactivity |

| (4-Chlorophenyl)(3,4-dichlorophenyl)methanone oxime | 3,4-Dichlorophenyl, oxime | C₁₃H₈Cl₃NO | 308.57 | Not reported | Oxime group enhances hydrogen bonding; dichlorophenyl increases electronegativity |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropyl, piperazine | C₁₄H₁₆ClN₂O | 278.75 | Not reported | Piperazine introduces basicity; cyclopropane adds steric hindrance |

| (4-Chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone | Naphthalene, hydroxy, methoxy | C₁₈H₁₃ClO₃ | 318.75 | Not reported | Extended aromatic system; intramolecular hydrogen bonding |

Key Observations :

- Cycloheptyl vs. Smaller Rings: The cycloheptyl group in the target compound reduces ring strain compared to cyclopropyl analogs, enhancing stability but lowering reactivity. Its flexibility may improve solubility in nonpolar solvents compared to rigid aromatic systems .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity of the ketone, while bulky groups (e.g., cycloheptyl, naphthalene) influence crystal packing and melting points .

Comparison with Target Compound :

Structural and Crystallographic Insights

- Dihedral Angles: In (4-Chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone, the C=O group forms a 20.96° angle with the naphthalene ring, while the 4-chlorophenyl ring deviates by 35.65° . Comparable angles in the target compound would depend on cycloheptyl conformation.

- Hydrogen Bonding : Oxime and hydroxyl groups in analogs facilitate chain formation along crystal axes (e.g., c-axis in ), whereas the target compound’s aliphatic cycloheptyl group may lead to less directional packing .

Biological Activity

(4-Chlorophenyl)(cycloheptyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : (4-chlorophenyl)(cycloheptyl)methanone

- Molecular Formula : C14H17ClO

- Molecular Weight : 250.74 g/mol

The compound features a chlorophenyl group linked to a cycloheptyl ring via a methanone functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that (4-Chlorophenyl)(cycloheptyl)methanone exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with various biological targets, leading to the modulation of cellular processes.

The biological effects of (4-Chlorophenyl)(cycloheptyl)methanone are primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.

- Receptor Interaction : Potential binding to receptors involved in signaling pathways that regulate immune responses.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of (4-Chlorophenyl)(cycloheptyl)methanone against various bacterial strains. The results indicated:

- Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Antifungal Activity

In another study, the antifungal properties were evaluated against common fungal pathogens:

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

- Results : The compound showed effective antifungal activity with MIC values between 16 to 64 µg/mL.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| (4-Chlorophenyl)(cyclopentyl)methanone | Structure | Moderate | Low |

| (4-Chlorophenyl)(phenyl)methanone | Structure | High | Moderate |

| (4-Chlorophenyl)(cycloheptyl)methanone | Structure | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.